molecular formula C10H9BrF3NS B1411701 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine CAS No. 1779135-41-9

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1411701
CAS No.: 1779135-41-9
M. Wt: 312.15 g/mol
InChI Key: BNKVBMYITRUIIW-UHFFFAOYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound is characterized by its molecular formula of carbon ten hydrogen nine bromine fluorine three nitrogen sulfur, with a calculated molecular weight of 312.15 grams per mole. The compound features a five-membered thiazolidine ring system that contains both sulfur and nitrogen atoms, which is substituted with a phenyl group bearing both bromine and trifluoromethyl substituents in specific positions. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions where the thiazolidine ring serves as the parent structure, with the aromatic substituent designated by its position and substitution pattern.

The structural architecture of this compound demonstrates remarkable complexity through its combination of heterocyclic and aromatic components. The thiazolidine ring adopts a saturated five-membered configuration with sulfur at position one and nitrogen at position three, creating a unique electronic environment that influences the overall molecular behavior. The phenyl substituent attached to the nitrogen atom carries two distinct halogen-containing groups: a bromine atom at the para position (position four) and a trifluoromethyl group at the ortho position (position two) relative to the point of attachment.

The molecular geometry exhibits specific conformational preferences due to the steric and electronic interactions between the substituents. The trifluoromethyl group contributes significantly to the compound's lipophilicity and chemical stability, while the bromine atom provides opportunities for further chemical modifications through various substitution reactions. The simplified molecular-input line-entry system representation, as documented in chemical databases, confirms the structural connectivity: FC(F)(F)c1cc(Br)ccc1N1CCSC1.

Historical Context in Heterocyclic Chemistry

The development of thiazolidine chemistry traces its origins to the early twentieth century when fundamental heterocyclic synthesis methodologies were first established. The synthesis of the thiazolidine core framework was initially reported in 1923 by Kallenberg, who developed methodologies involving carbonyl sulfide and ammonia in the presence of potassium hydroxide to generate thiocarbamate intermediates. These pioneering efforts established the foundation for subsequent advances in thiazolidine chemistry that would eventually lead to the sophisticated derivatives observed today.

The historical progression of thiazolidine synthesis methodology has been marked by continuous refinement and innovation. Early researchers, including Liberman and colleagues, proposed detailed reaction mechanisms for thiazolidine formation through the interaction of thiourea with alpha-chloroacetic acid, establishing fundamental understanding of the cyclization processes that govern heterocyclic ring formation. These mechanistic insights provided crucial knowledge for the development of more complex substituted derivatives, including those incorporating halogenated aromatic systems.

The introduction of halogenated substituents into thiazolidine derivatives represents a significant advancement in heterocyclic chemistry that emerged during the latter half of the twentieth century. The incorporation of trifluoromethyl groups into organic molecules gained particular prominence due to their ability to enhance metabolic stability and alter physicochemical properties. The strategic positioning of both bromine and trifluoromethyl substituents on the aromatic ring of thiazolidine derivatives reflects the evolution of synthetic methodology and the growing understanding of structure-property relationships in heterocyclic compounds.

Significance of Thiazolidine Derivatives in Modern Chemistry

Contemporary chemical research has demonstrated that thiazolidine derivatives occupy a central position in multiple areas of scientific investigation, with applications spanning pharmaceutical development, materials science, and synthetic methodology. The structural versatility of the thiazolidine scaffold allows for extensive modification at various positions, enabling the creation of diverse chemical libraries for systematic structure-activity relationship studies. Research has shown that thiazolidine derivatives exhibit remarkable biological activities across multiple therapeutic categories, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications.

The incorporation of fluorinated substituents, particularly trifluoromethyl groups, into thiazolidine derivatives has emerged as a significant area of modern chemical research. These modifications enhance the compounds' lipophilicity and metabolic stability, making them valuable candidates for pharmaceutical applications. The presence of trifluoromethyl groups also influences the electronic properties of the molecules, affecting their interaction with biological targets and their overall pharmacokinetic profiles.

Property Category Characteristics Research Applications
Structural Features Five-membered heterocyclic ring with sulfur and nitrogen Medicinal chemistry, materials science
Electronic Properties Enhanced stability from trifluoromethyl substitution Drug design, catalysis research
Chemical Reactivity Multiple substitution positions available Synthetic methodology development
Biological Activity Diverse pharmacological profiles demonstrated Therapeutic agent development

Modern synthetic approaches to thiazolidine derivatives have been revolutionized by advances in catalysis and green chemistry principles. Current methodologies emphasize environmentally sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. The development of microwave-assisted synthesis techniques has significantly reduced reaction times and improved yields for thiazolidine formation, making these compounds more accessible for research applications.

The significance of thiazolidine derivatives in contemporary chemistry extends beyond their immediate applications to encompass their role as versatile synthetic intermediates. The presence of reactive sites within the thiazolidine ring system enables further chemical transformations, allowing for the construction of more complex molecular architectures. This synthetic versatility has made thiazolidine derivatives valuable building blocks in the development of novel chemical entities across multiple research disciplines.

Research Domain Key Applications Recent Developments
Pharmaceutical Chemistry Drug discovery and development Structure-activity relationship studies
Synthetic Methodology Novel reaction development Green chemistry approaches
Materials Science Functional material design Nanoparticle formulations
Biological Research Mechanistic investigations Target identification studies

The continued evolution of thiazolidine chemistry reflects broader trends in modern chemical research toward precision molecular design and sustainable synthetic practices. The ability to introduce specific functional groups, such as the combination of bromine and trifluoromethyl substituents found in this compound, demonstrates the sophisticated level of control achievable in contemporary heterocyclic synthesis. This level of structural precision enables researchers to investigate fundamental chemical principles while developing compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-7-1-2-9(15-3-4-16-6-15)8(5-7)10(12,13)14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKVBMYITRUIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Precursors

One of the most straightforward approaches involves the condensation of amino acids or amines with aldehydes or ketones bearing the desired substituents. This method typically employs:

Reaction Conditions:

  • Mild heating under reflux.
  • Acidic or basic catalysis to promote cyclization.
  • Use of solvents such as ethanol, methanol, or tetrahydrofuran (THF).

Research Findings:

  • A typical process involves reacting the appropriately substituted aldehyde with cysteine or a similar amino acid derivative, followed by cyclization under acidic conditions to form the thiazolidine ring.

Halogenation and Functional Group Introduction

Pre-synthesis halogenation steps are often employed to introduce bromine and trifluoromethyl groups onto the phenyl ring before ring closure:

  • Bromination: Conducted via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator.
  • Trifluoromethylation: Achieved through nucleophilic or electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl iodide, under radical or metal-catalyzed conditions.

Research Findings:

  • Bromination at the 4-position of the phenyl ring is optimized with controlled temperature to prevent over-bromination.
  • Trifluoromethylation often employs copper or iron catalysis to enhance regioselectivity and yield.

Multi-step Synthesis Pathways

A comprehensive route involves sequential steps:

  • Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzaldehyde via halogenation and trifluoromethylation of the corresponding benzene derivative.
  • Step 2: Condensation of this aldehyde with cysteine or other amino acids to form the thiazolidine ring.
  • Step 3: Purification through recrystallization or chromatography.

Research Findings:

  • Patents describe the use of cobaltous chloride and dimethylglyoxime as catalysts in the formation of intermediates, followed by cyclization to produce the target compound.

Industrial Synthesis Considerations

For large-scale production, process optimization focuses on:

Patents highlight processes such as:

  • Using methyl or ethyl esters of 3-oxovalerate as starting materials, brominated to introduce the necessary halogen substituents.
  • Employing controlled addition of reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent cyclization.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct condensation Amino acids + substituted aldehydes Reflux, acid/base catalysis Simplicity, high yield Limited regioselectivity
Halogenation + trifluoromethylation Aromatic precursors Electrophilic substitution, radical conditions Precise substitution Multi-step, reagent-sensitive
Multi-step synthesis Halogenated benzaldehyde + amino acids Sequential reactions, purification High specificity Time-consuming, costly reagents

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives, including 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, exhibit various biological properties:

  • Anticancer Activity : Thiazolidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain thiazolidine derivatives can suppress tumor growth by targeting glucose metabolism pathways, which are crucial for cancer cell survival .
  • Antidiabetic Effects : Thiazolidines are known to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing glucose uptake and insulin sensitivity. This mechanism suggests potential applications in managing diabetes .

Anticancer Research

A notable study explored the antitumor effects of thiazolidine derivatives, including those similar to this compound. The research found that these compounds could inhibit glucose transporter proteins (GLUTs), leading to reduced glucose uptake in cancer cells. This mechanism was linked to decreased cell viability in vitro, highlighting their potential as anticancer agents .

Antidiabetic Studies

In another study focusing on the antidiabetic properties of thiazolidines, compounds were tested for their ability to lower blood glucose levels in diabetic animal models. Results indicated that certain thiazolidine derivatives significantly improved metabolic parameters compared to standard treatments like rosiglitazone. This suggests that this compound could have similar therapeutic benefits .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidineSimilar thiazolidine structureDifferent bromination position
Benzimidazole-thiazolidinoneContains benzimidazole moietyKnown for strong anticancer properties
2-Thiophenecarboxylic acid thiazolidine derivativeContains a thiophene ringExhibits different biological activity profiles

The distinct halogenated substituents in this compound enhance its lipophilicity and may influence its pharmacokinetic properties compared to other thiazolidines.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine involves its interaction with various molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural differences between 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine and related thiazolidine derivatives:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Features Reference
This compound 4-Bromo, 2-trifluoromethyl None High electronegativity, lipophilic N/A
2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine 5-Bromo, 2-methoxy 4-Methoxyphenyl sulfonyl Sulfonyl group enhances polarity
2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine 3-Bromo, 4-methoxy 4-Chlorophenyl sulfonyl Chlorine adds steric bulk

Key Observations :

  • Trifluoromethyl vs. Methoxy/Sulfonyl : The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to methoxy (-OCH₃) or sulfonyl (-SO₂-) groups in analogs. This may improve membrane permeability in biological systems.

Hypothetical Comparison :

  • The target compound’s -CF₃ and -Br groups may enhance antifungal potency compared to methoxy- or chloro-substituted analogs (), but empirical validation is needed.

Biological Activity

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a synthetic compound characterized by a thiazolidine ring structure, which incorporates sulfur and nitrogen atoms. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C₁₀H₉BrF₃NS
  • Molecular Weight : 312.15 g/mol
  • Structural Features : The presence of bromine and trifluoromethyl groups on the phenyl ring enhances its lipophilicity and may influence its pharmacokinetic properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some thiazolidines have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolidine derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines .
  • Antioxidant Properties : Certain studies have highlighted the antioxidant potential of thiazolidines, with some derivatives exhibiting significant free radical scavenging activity .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Interaction studies have shown that this compound may bind to enzymes and receptors, elucidating its therapeutic potential .
  • Cellular Effects : In vitro studies have reported that compounds within this class can affect cellular pathways leading to apoptosis and reduced viability in cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of thiazolidine derivatives:

  • Anticancer Efficacy :
    • A study reported that a related thiazolidine derivative exhibited an IC50 value significantly lower than cisplatin, indicating potent anticancer activity against various cancer cell lines including MCF-7 and HCT116 .
    • Another study highlighted that certain derivatives could induce apoptosis in glioblastoma multiforme cells, showcasing their potential as therapeutic agents .
  • Antioxidant Activity :
    • Research indicated that thiazolidines could effectively inhibit lipid peroxidation, with some derivatives outperforming standard antioxidants like Trolox in scavenging free radicals .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected thiazolidine derivatives compared to this compound:

Compound NameStructural FeaturesAnticancer ActivityAntioxidant Activity
This compoundBrominated & trifluoromethyl substituentsModerate to high (IC50 < cisplatin)Moderate
3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidineSimilar thiazolidine structureHigh (IC50 significantly lower than cisplatin)Low
Benzimidazole-thiazolidinoneContains benzimidazole moietyStrong anticancer propertiesModerate

Q & A

Q. What are effective synthetic routes for 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Start with tetrachloromonospirocyclotriphosphazene or similar precursors for heterocyclic ring formation .
    • Use tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) as a base to facilitate coupling reactions with brominated/trifluoromethyl-substituted aryl amines .
    • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
  • Optimization Tips :
    • Adjust reaction time (e.g., 3 days at room temperature for complete conversion) and stoichiometry to minimize byproducts .
    • Consider palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the bromo-trifluoromethylphenyl moiety, using catalysts like Pd(PPh3)4.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR :
    • Identify thiazolidine ring protons (δ ~3.8–4.5 ppm for S-CH2-N) and aromatic protons from the bromo-trifluoromethylphenyl group (δ ~7.2–8.0 ppm) .
    • Use <sup>19</sup>F NMR to confirm the -CF3 group (δ ~-60 to -70 ppm) .
  • IR Spectroscopy :
    • Look for C-S stretching (~650–750 cm<sup>−1</sup>) and C-F vibrations (~1100–1250 cm<sup>−1</sup>) .

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

  • Software : Use AutoDock Vina for docking studies.
    • Prepare ligand and receptor files (PDBQT format) and define grid maps to cover the active site .
    • Validate predictions by comparing docking scores (e.g., binding affinity in kcal/mol) with experimental IC50 values .
  • Multithreading : Leverage parallel processing to reduce runtime on multicore machines .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies of this compound?

Methodological Answer:

  • Synthesis of Deuterated Analogs :
    • Replace hydrogen atoms in the thiazolidine ring or aryl group with deuterium using deuterated reagents (e.g., CD3I for methyl groups) .
    • Example: 1-(4-Bromo-2-(trifluoromethyl)phenyl-3,5,6-d3)-4-(methyl-d3)piperazine derivatives .
  • Applications :
    • Track metabolic pathways via mass spectrometry (LC-MS) to identify major metabolites and degradation products .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with analogs of this compound?

Methodological Answer:

  • Analog Design :
    • Modify the thiazolidine ring (e.g., introduce substituents at N-2 or C-4) or vary the aryl group (e.g., replace Br with Cl or CF3 with CN) .
  • Biological Testing :
    • Screen analogs against targets like KCa3.1 channels using patch-clamp assays. Compare EC50 values to assess potency .
    • Use NS11021 (a related trifluoromethylphenyl thiourea) as a reference compound .

Q. How can polymorphism or crystallinity issues be addressed during formulation studies?

Methodological Answer:

  • Crystallography : Perform X-ray diffraction (XRD) to identify stable polymorphs. Use synchrotron sources for high-resolution data .
  • Thermal Analysis :
    • Conduct differential scanning calorimetry (DSC) to determine melting points (e.g., 112–114°C for similar thiourea derivatives) and assess thermal stability .
    • Compare with literature data for consistency (e.g., mp 287.5–293.5°C for trifluoromethylpyridinyl benzoic acid derivatives) .

Data Contradictions and Resolution

  • Synthesis Time Variability : reports 3-day reactions for phosphazene derivatives, while other studies (e.g., ) use shorter times.
    • Resolution : Optimize reaction duration based on TLC monitoring and intermediate stability .
  • Docking vs. Experimental Affinity : AutoDock Vina may predict false positives.
    • Resolution : Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
Reactant of Route 2
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3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.